cis-Aconitic anhydride

Catalog No.
S586195
CAS No.
6318-55-4
M.F
C6H4O5
M. Wt
156.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Aconitic anhydride

CAS Number

6318-55-4

Product Name

cis-Aconitic anhydride

IUPAC Name

2-(2,5-dioxofuran-3-yl)acetic acid

Molecular Formula

C6H4O5

Molecular Weight

156.09 g/mol

InChI

InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8)

InChI Key

GVJRTUUUJYMTNQ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)OC1=O)CC(=O)O

Synonyms

2,5-dihydro-2,5-dioxo-3-furanaceticaci;CIS-ACONITIC ACID ANHYDRIDE;CIS-ACONITIC ANHYDRIDE;CIS-PROPENE-1,2,3-TRICARBOXYLIC ACID ANHYDRIDE;CIS-PROPENE-1,2,3-TRICARBOXYLIC ANHYDRIDE;2,5-dihydro-2,5-dioxofuran-3-acetic acid;Cis-AconiticAnhydride98%;aconi

Canonical SMILES

C1=C(C(=O)OC1=O)CC(=O)O

Drug Delivery Systems:

cis-Aconitic anhydride finds application in the development of drug delivery systems, particularly for targeting specific cells. This is achieved by attaching the molecule to drug carriers like liposomes or nanoparticles, creating a conjugate. These conjugates can be designed to release the drug only under specific conditions, such as a specific pH level found in tumor cells, improving targeting and reducing side effects.

Gene Delivery:

cis-Aconitic anhydride can be used to modify the surface of cationic polymeric gene vectors, molecules used to deliver genes into cells. This modification, known as Dex-Aco coating, can improve the biocompatibility and transfection efficiency of these vectors. This means they are less toxic to cells and deliver genes more effectively.

Natural Product Isolation:

While not the main focus of research, cis-aconitic anhydride has been identified as a component isolated from the seeds of the Alisma orientale plant. This finding, along with other isolated compounds, contributes to the characterization of the plant's chemical profile and potential future exploration of its medicinal properties.

It's important to note that:

  • The research on cis-aconitic anhydride is still in its early stages, and further investigation is needed to fully understand its potential and limitations in various scientific applications.
  • The use of cis-aconitic anhydride requires appropriate safety precautions due to its potential health hazards.

Cis-Aconitic anhydride is a chemical compound with the molecular formula C6H4O5C_6H_4O_5 and a unique structure characterized by an anhydride functional group derived from aconitic acid. It is a colorless to pale yellow solid that is soluble in organic solvents. This compound plays a significant role in organic synthesis and polymer chemistry, particularly in the preparation of copolymers with specific functionalities.

cis-Aconitic anhydride is classified as a dangerous good due to the following hazards []:

  • Irritant: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Moisture Sensitive: Decomposes readily in presence of moisture, releasing heat [, ].
  • Incompatible Materials: Strong acids, strong bases, strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling [].
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place in a tightly sealed container [].

  • Amine Addition: When reacted with amines, cis-aconitic anhydride can form various products, but competitive reactions such as decarboxylation and hydrolysis can occur, complicating the reaction pathways .
  • Polymerization: It is utilized in the synthesis of poly(amino acid)-containing copolymers, where it contributes to the formation of gradient pH-sensitive side groups .
  • Isomerization: The compound may also undergo isomerization, particularly under certain conditions that favor the transformation of its double bonds .

Cis-Aconitic anhydride can be synthesized through several methods:

  • Dehydration of Aconitic Acid: The most common method involves the dehydration of aconitic acid under controlled conditions to yield the anhydride.
  • Chemical Modification: It can also be produced through chemical modifications of other related compounds, utilizing specific catalysts or reagents to facilitate the transformation.

Cis-Aconitic anhydride has diverse applications in various fields:

  • Polymer Chemistry: It is primarily used in synthesizing copolymers with amino acids, which have applications in drug delivery systems and biomaterials.
  • Biochemical Research: Its role in histochemical detection makes it valuable for research involving lipid membranes and cellular structures.
  • Organic Synthesis: The compound serves as a building block for synthesizing other complex organic molecules.

Cis-Aconitic anhydride shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Aconitic AcidC6H6O6C_6H_6O_6Precursor to cis-aconitic anhydride; contains hydroxyl groups.
Itaconic AcidC5H6O4C_5H_6O_4Unsaturated dicarboxylic acid; used in polymer synthesis.
Maleic AnhydrideC4H2O3C_4H_2O_3A cyclic anhydride; widely used in chemical synthesis and polymer production.
Fumaric AcidC4H4O4C_4H_4O_4An unsaturated dicarboxylic acid; involved in various biochemical pathways.

Uniqueness of Cis-Aconitic Anhydride

Cis-Aconitic anhydride is unique due to its specific structural features that allow it to participate effectively in polymerization reactions while also serving as a versatile reagent in organic synthesis. Its ability to form gradient pH-sensitive copolymers distinguishes it from other similar compounds, making it particularly valuable for applications requiring responsive materials.

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

31511-11-2
6318-55-4

Wikipedia

Cis-aconitic anhydride

General Manufacturing Information

3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-: ACTIVE

Dates

Modify: 2023-08-15

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